

4-(Trifluoromethyl)quinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethyl)quinoline

Cat. No.: B1586426

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An In-Depth Technical Guide to **4-(Trifluoromethyl)quinoline** for Researchers and Drug Development Professionals

Introduction

4-(Trifluoromethyl)quinoline, a fluorinated heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF₃) group onto the quinoline core imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of **4-(Trifluoromethyl)quinoline**, including its fundamental properties, synthesis, chemical behavior, and its expanding role in the development of novel therapeutics.

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.^[1] The addition of the trifluoromethyl group, a bioisostere for chlorine, enhances lipophilicity and metabolic stability due to the strength of the carbon-fluorine bond.^[2] These characteristics make **4-(Trifluoromethyl)quinoline** and its derivatives highly attractive candidates for targeting a wide array of biological pathways implicated in diseases ranging from cancer to inflammatory disorders and infectious diseases.

Core Properties of 4-(Trifluoromethyl)quinoline

A thorough understanding of the physicochemical properties of **4-(Trifluoromethyl)quinoline** is essential for its application in research and development.

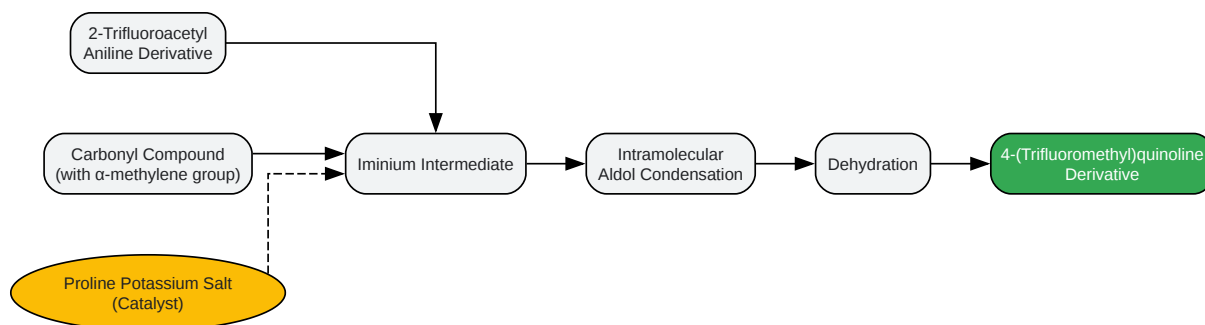
Property	Value	Source
CAS Number	25199-77-3	[3] [4]
Molecular Formula	C ₁₀ H ₆ F ₃ N	[3]
Molecular Weight	197.16 g/mol	[3] [5]
Boiling Point	135-137 °C (at 23 Torr)	[3]
Density	1.364 g/cm ³	[3]

Synthesis and Reactivity

The synthesis of the **4-(trifluoromethyl)quinoline** scaffold can be achieved through several established synthetic routes, most notably the Friedländer annulation and the Gould-Jacobs reaction.

Friedländer Annulation

The Friedländer annulation is a widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl. For the synthesis of **4-(trifluoromethyl)quinolines**, a key precursor is a substituted 2-trifluoroacetyl aniline which is reacted with a variety of carbonyl compounds. The reaction can be catalyzed by proline potassium salt under mild conditions to afford good to excellent yields.[\[3\]](#)



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Caption: Generalized workflow for the synthesis of **4-(Trifluoromethyl)quinolines** via Friedländer Annulation.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another versatile route to quinoline-4-one derivatives, which can be further modified to yield **4-(trifluoromethyl)quinolines**. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be subjected to further chemical transformations.[6]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolone Precursor

This protocol describes the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, a precursor for **4-(trifluoromethyl)quinoline** derivatives.[6]

Step 1: Condensation

- Combine 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME) in a suitable solvent such as ethanol.
- Reflux the mixture for 2-4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate, diethyl anilinomethylene malonate.

Step 2: Cyclization

- Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the crude intermediate from Step 1.
- Heat the mixture at 100 °C for approximately 2 hours.
- Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
- Collect the precipitated solid by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make **4-(trifluoromethyl)quinoline** a highly valuable scaffold in the design of novel therapeutic agents.

Anticancer Activity

Derivatives of **4-(trifluoromethyl)quinoline** have demonstrated significant potential as anticancer agents. They have been investigated for their ability to target various signaling pathways involved in cancer progression.

- **SGK1 Inhibition:** A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were designed and synthesized, with some compounds showing superior efficacy against multiple cancer cell lines. Mechanistic studies identified Serum/Glucocorticoid-regulated Kinase 1 (SGK1) as a potential target for these compounds.^{[7][8]} The inhibition of SGK1 can induce apoptosis and cell cycle arrest in cancer cells.



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Caption: Proposed mechanism of anticancer action via SGK1 inhibition by **4-(Trifluoromethyl)quinoline** derivatives.

- Microtubule Polymerization Inhibition: Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as potent inhibitors of microtubule polymerization.[9] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, similar to the mechanism of action of established anticancer drugs like colchicine.

Anti-inflammatory and Analgesic Properties

Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds, particularly those designed to release nitric oxide, have shown anti-inflammatory activity comparable to indomethacin and analgesic effects similar to glafenine, with the added benefit of a reduced tendency to cause stomach ulceration.[5]

Antifungal Activity

Inspired by the structure of quinine, quinoline derivatives containing trifluoromethyl groups have been explored for their antifungal properties against phytopathogenic fungi. For instance, 2,8-bis(trifluoromethyl)-4-quinolinol and its derivatives have exhibited potent antifungal activity against fungi such as *Botrytis cinerea* and *Sclerotinia sclerotiorum*. The proposed mechanism involves disruption of the fungal cell membrane, leading to increased permeability and release of cellular contents.[10]

Antimalarial Potential

The quinoline scaffold is central to many antimalarial drugs, and the introduction of trifluoromethyl groups has been a strategy to combat drug-resistant strains of *Plasmodium falciparum*. [11] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the quinoline core, potentially leading to improved efficacy and pharmacokinetic properties.[1]

Conclusion

4-(Trifluoromethyl)quinoline is a cornerstone scaffold for the development of novel small-molecule therapeutics. Its unique combination of a privileged heterocyclic core and the advantageous physicochemical properties of the trifluoromethyl group provides a versatile platform for medicinal chemists. The demonstrated and potential applications in oncology, inflammation, and infectious diseases underscore the importance of continued research into the synthesis, derivatization, and biological evaluation of this compound and its analogues. As our understanding of disease pathways deepens, the strategic application of the **4-(trifluoromethyl)quinoline** scaffold will undoubtedly lead to the discovery of next-generation therapies.

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- To cite this document: BenchChem. [4-(Trifluoromethyl)quinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586426#4-trifluoromethyl-quinoline-cas-number-and-molecular-weight]

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